molecular formula C15H8ClFO4S B14859467 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B14859467
M. Wt: 338.7 g/mol
InChI Key: OYWPAWOBLKBDRC-UHFFFAOYSA-N
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Description

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chloro group, a fluorophenyl sulfonyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted nucleophiles in place of the chloro group.

Scientific Research Applications

6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzenesulfonyl chloride: A precursor used in the synthesis of 6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one.

    6-chlorochromone: Another precursor used in the synthesis.

    Sulfonyl fluorides: Compounds with similar sulfonyl functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H8ClFO4S

Molecular Weight

338.7 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)sulfonylchromen-2-one

InChI

InChI=1S/C15H8ClFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H

InChI Key

OYWPAWOBLKBDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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